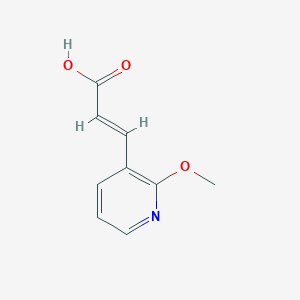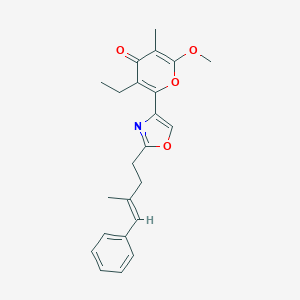
3-Brom-2-Chromenon
Übersicht
Beschreibung
3-Bromo-2-chromenone is a derivative of chromone, a heterocyclic compound containing oxygen as a heteroatom and possessing a benzo-γ-pyrone skeleton . Chromone derivatives, including 3-Bromo-2-chromenone, are known for their diverse biological activities and are considered privileged structures in drug development . The compound is characterized by the presence of a bromine atom at the third position of the chromenone ring, which significantly influences its chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Target of Action
3-Bromo-2-chromenone, also known as 3-bromo-2H-chromen-2-one, is a chemical compound that belongs to the class of chromenone derivatives Chromone derivatives have been recognized as a privileged structure for new drug invention and development . They can combine with different types of receptors , suggesting a broad spectrum of potential targets.
Mode of Action
The type, number, and position of substituents connected to the chromone core play a vital role in determining pharmacological activities . This suggests that the bromine atom at the 3rd position could significantly influence the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
Chromone derivatives have shown a wide range of biological activities, including antibacterial, antifungal, antioxidant, antimalarial, neuroprotective, and hiv inhibitory potential . This suggests that 3-Bromo-2-chromenone could potentially affect multiple biochemical pathways and their downstream effects.
Result of Action
Chromone derivatives have shown promising anticancer and antiviral potential . This suggests that 3-Bromo-2-chromenone could potentially have similar effects.
Action Environment
The biological activity of chromone derivatives can be influenced by the type, number, and position of substituents connected to the chromone core . This suggests that the bromine atom at the 3rd position could potentially influence the compound’s action in different environments.
Biochemische Analyse
Biochemical Properties
It is known that chromone derivatives, to which 3-Bromo-2-chromenone belongs, can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Chromone derivatives have been shown to have effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It is plausible that 3-Bromo-2-chromenone may have similar effects, but specific studies are needed to confirm this.
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Bromo-2-chromenone can be synthesized through various methods. One common approach involves the bromination of 2-chromenone using bromine or a bromine source under controlled conditions . The reaction typically requires a solvent such as acetic acid or chloroform and is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of 3-Bromo-2-chromenone may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is becoming increasingly important in industrial synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-2-chromenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The chromenone ring can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form dihydro derivatives, which may exhibit different biological activities.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent (e.g., dimethylformamide) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are utilized.
Major Products Formed:
Substitution Reactions: Formation of substituted chromenone derivatives with varied functional groups.
Oxidation Reactions: Production of quinones and other oxidized products.
Reduction Reactions: Generation of dihydrochromenone derivatives.
Vergleich Mit ähnlichen Verbindungen
2-Chromenone: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
3-Chloro-2-chromenone: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and potency.
3-Iodo-2-chromenone: Contains an iodine atom, which may enhance certain biological activities due to its larger atomic size and different electronic properties.
Uniqueness of 3-Bromo-2-chromenone: The presence of the bromine atom at the third position of the chromenone ring imparts unique chemical and biological properties to 3-Bromo-2-chromenone. This substitution pattern enhances its reactivity in substitution reactions and may improve its binding affinity to biological targets, making it a valuable compound in medicinal chemistry .
Eigenschaften
IUPAC Name |
3-bromochromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrO2/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCTYFCCOGXULA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60359561 | |
| Record name | 3-Bromo-2-chromenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939-18-4 | |
| Record name | 3-Bromo-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=939-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2-chromenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]benzimidazole](/img/structure/B148480.png)




![5-(2-Aminopropyl)-1-[3-(benzoyloxy)propyl]-2,3-dihydro-1H-indole-7-carbonitrile](/img/structure/B148502.png)
